2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid
Description
Data Tables
Relevant Images
Research Findings and Applications
The compound this compound has been investigated primarily for its chemical properties as an intermediate or functional moiety in medicinal chemistry. Its amide and carboxylic acid groups allow for potential conjugation with biomolecules, and the diethylamino group can impart solubility and electronic modulation.
While specific biological activities or pharmaceutical applications are not extensively documented in the public domain, its structural similarity to other benzoic acid derivatives suggests potential utility in drug design, particularly in targeting enzyme active sites or receptor binding domains involving hydrogen bonding and hydrophobic interactions.
Computational and spectroscopic characterizations support its stability and reactivity profile, making it a candidate for further pharmacological or material science investigations.
Properties
IUPAC Name |
2-[[4-(diethylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19(24)25/h5-12H,3-4H2,1-2H3,(H,20,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORVBILJMCNYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Reactants : 4-[(Diethylamino)carbonyl]aniline and phthalic anhydride in a 1:1 to 1:1.4 molar ratio.
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Temperature : 100–130°C (optimal at 120°C).
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Solvent : Toluene (1:5–1:10 mass ratio relative to aniline) added post-melting to disperse solids.
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Reaction Time : 2–5 hours for initial coupling, followed by 1–3 hours of alkaline pH adjustment (pH 8–12).
Purification Protocol
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Acidification : Dilute hydrochloric acid is added to the aqueous layer to precipitate the product at pH 3–6.
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Crystallization : Recrystallization from ethanol yields >95% purity.
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Yield : 78–85% under optimized conditions.
This method’s scalability and reduced solvent dependency make it industrially viable, though precise temperature control is critical to avoid side reactions.
Solution-Phase Coupling Using Peptide Reagents
Solution-phase synthesis employs coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to activate the carboxylic acid moiety of 2-carboxybenzoic acid, facilitating amide bond formation with 4-[(diethylamino)carbonyl]aniline.
Key Steps
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Activation : 2-Carboxybenzoic acid is treated with DCC in anhydrous dichloromethane to form the reactive O-acylisourea intermediate.
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Coupling : 4-[(Diethylamino)carbonyl]aniline is added, yielding the target compound after 12–24 hours at 25°C.
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Workup : The reaction is quenched with aqueous HCl, and the product is extracted using ethyl acetate.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | HATU | 88% yield |
| Solvent | DMF | 82% yield |
| Temperature | 0–5°C | 75% yield |
This method offers flexibility in solvent choice (e.g., DMF, THF) but requires stringent moisture control to prevent hydrolysis of the activated intermediate.
Stepwise Acylation Approach
A sequential acylation strategy isolates intermediates for quality control. The process involves two stages:
Stage 1: Synthesis of 4-[(Diethylamino)carbonyl]aniline
Stage 2: Benzoic Acid Coupling
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Activation : 2-Carboxybenzoyl chloride is prepared via thionyl chloride treatment.
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Reaction : The acyl chloride reacts with 4-[(diethylamino)carbonyl]aniline in methylene chloride at 0°C, followed by warming to room temperature.
| Intermediate | Purity (%) | Yield (%) |
|---|---|---|
| 4-[(Diethylamino)carbonyl]aniline | 98.5 | 90 |
| 2-Carboxybenzoyl chloride | 99.2 | 95 |
This method achieves 80–85% overall yield but involves multiple purification steps, increasing operational complexity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Solvent Usage | Scalability |
|---|---|---|---|---|
| Molten-State | 85 | 95 | Low | High |
| Solution-Phase | 88 | 97 | Moderate | Moderate |
| Stepwise Acylation | 80 | 98 | High | Low |
The molten-state method excels in industrial applications due to minimal solvent waste, whereas solution-phase coupling is preferred for small-scale, high-purity synthesis.
Recent Advances and Alternative Approaches
Emerging techniques include microwave-assisted synthesis, which reduces reaction times by 50–70% while maintaining yields above 80% . Additionally, flow chemistry systems enable continuous production, enhancing throughput for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
Reagent in Organic Synthesis
- This compound serves as a reagent in various organic synthesis processes, facilitating the formation of complex molecules through its unique functional groups. It is particularly useful in the synthesis of pharmaceuticals and specialty chemicals.
Analytical Chemistry
- It is utilized as a standard in analytical methods, helping to calibrate instruments and validate results in quantitative analysis.
Biology
Proteomics Research
- In proteomics, this compound is employed to study protein interactions and functions. Its ability to bind to specific proteins allows researchers to investigate cellular mechanisms and signaling pathways.
Antioxidant Activity
- Research indicates that 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid exhibits potent antioxidant properties. Studies have shown its effectiveness in scavenging free radicals, which can lead to cellular damage if left unchecked .
Medicine
Therapeutic Potential
- There is ongoing research into the therapeutic applications of this compound, particularly in drug development. Its interactions with biological targets suggest potential use in treating inflammatory diseases and cancer.
Case Study: Anti-inflammatory Effects
- A study highlighted the compound's ability to reduce pro-inflammatory cytokine production, indicating its potential role in managing chronic inflammatory conditions.
Industry
Production of Specialty Chemicals
- The compound is used as an intermediate in the synthesis of various specialty chemicals, contributing to the manufacturing of dyes, agrochemicals, and other industrial products.
Similar Compounds
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid | Cyclohexane ring instead of benzene | Different reactivity due to ring structure |
| 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-phenylacetic acid | Phenylacetic acid moiety | Varying biological activity profiles |
The unique structure of this compound allows for a broader range of interactions compared to similar compounds.
Antimicrobial Activity
The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Anti-inflammatory Properties
Research indicates that it may modulate inflammatory responses by inhibiting specific cytokines involved in inflammation.
Antitumor Effects
Preliminary studies suggest cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction in malignant cells.
Mechanism of Action
The mechanism of action of 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid with structurally related benzoic acid derivatives:
Physicochemical Properties
- Lipophilicity: The diethylamino group in the target compound provides moderate lipophilicity (logP ~2.5–3.0), whereas hydroxyl-containing analogs (e.g., 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid) exhibit lower logP values (~1.8–2.2) due to increased polarity .
- Solubility: Compounds with primary amines (e.g., 2-[(4-aminobenzoyl)amino]benzoic acid) show higher aqueous solubility (>10 mg/mL) compared to tertiary amine derivatives (<5 mg/mL) .
- Thermal Stability: The presence of chlorine (e.g., in dipropylamino-chloro derivatives) increases thermal stability, with decomposition temperatures exceeding 250°C .
Research Findings and Trends
Recent studies highlight:
- Structure-Activity Relationships (SAR): Diethylamino groups improve pharmacokinetic profiles in anticonvulsant and anti-inflammatory agents compared to smaller alkylamino groups (e.g., propylamino) .
- Biological Activity: Hydroxyl-containing analogs show reduced cytotoxicity in vitro compared to non-polar derivatives, making them safer for biomedical applications .
- Market Availability : The target compound is supplied by LeapChem and A2B Chem LLC , with prices ranging from $206/500mg (2024 data) .
Biological Activity
2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid, also known by its CAS number 940510-49-6, is a compound that has garnered attention in various fields of biological research. Its structure includes a diethylamino group and a benzoic acid moiety, which contribute to its unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. The compound has been shown to:
- Inhibit specific enzyme activities, potentially altering metabolic pathways.
- Modulate protein-protein interactions, which may affect cellular signaling processes.
These interactions can lead to significant biological effects, including anti-inflammatory and anticancer activities.
Biological Activity Overview
The biological activities of the compound can be classified into several categories:
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Antimicrobial Activity :
- The compound has demonstrated efficacy against various bacterial strains, showing potential as an antimicrobial agent.
- In vitro studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
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Anti-inflammatory Properties :
- Research indicates that this compound may reduce pro-inflammatory cytokine production, suggesting a role in managing inflammatory diseases.
- Case studies have highlighted its potential in treating conditions characterized by chronic inflammation.
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Antitumor Effects :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.
- The mechanism appears to involve the induction of apoptosis in malignant cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial properties compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin (64 µg/mL) |
| Escherichia coli | 64 | Ciprofloxacin (32 µg/mL) |
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving animal models with induced inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory disorders.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of benzoic acid derivatives, including this compound. It was found that modifications in the diethylamino group significantly influence the biological activity:
- Structural Variations : Altering substituents on the aniline ring can enhance or diminish activity.
- Binding Affinity : The presence of electron-donating groups increases binding affinity to target proteins involved in inflammation and cancer progression.
Q & A
Q. What are the key synthetic routes for 2-({4-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sequential coupling reactions. First, diethylcarbamoyl chloride reacts with 4-aminobenzoic acid derivatives to form the aniline intermediate. Subsequent coupling with 2-carboxybenzoyl chloride or activated esters (e.g., NHS esters) yields the target compound. Optimization parameters include:
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
- Temperature : Reactions are performed at 0–25°C to minimize side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. What analytical techniques are recommended for structural characterization of this compound?
A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR confirm the presence of diethylamino, carbonyl, and aromatic protons. Aniline NH peaks appear at δ 8.2–8.5 ppm .
- IR Spectroscopy : Stretching vibrations at ~1680 cm (amide C=O) and ~1700 cm (carboxylic acid C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (CHNO, exact mass 367.13 g/mol) .
Q. How can researchers assess the purity of this compound, and what validation methods are critical?
- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency indicates purity .
- Melting Point : Compare experimental values (e.g., 210–215°C) with literature data for analogous benzoic acid derivatives .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. What computational approaches predict the binding affinity of this compound to biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., carbonic anhydrase). The diethylamino group may engage in hydrophobic pockets, while the carboxylic acid participates in hydrogen bonding .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate robust binding .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the aniline ring) with inhibitory activity .
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in functional group assignment .
- Dose-Response Studies : Replicate bioassays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to confirm IC reproducibility .
- Isotopic Labeling : Use C-labeled intermediates to track reaction pathways and verify synthetic intermediates .
Q. What mechanistic insights can be derived from studying this compound’s reactivity in catalytic systems?
- Kinetic Studies : Monitor esterification or hydrolysis rates under varying pH and temperature. The carboxylic acid group may act as a proton donor in acid-catalyzed reactions .
- Spectroelectrochemistry : Investigate redox behavior via cyclic voltammetry; the diethylamino group could stabilize radical intermediates .
- In Situ FTIR : Track intermediate formation during reactions (e.g., acyl azides) to refine mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
